molecular formula C9H11FN2O2 B1644129 N-(3-Amino-4-fluorophenyl)-2-methoxyacetamide CAS No. 926197-62-8

N-(3-Amino-4-fluorophenyl)-2-methoxyacetamide

Cat. No. B1644129
CAS RN: 926197-62-8
M. Wt: 198.19 g/mol
InChI Key: RRFFPWRPAQGFDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-Amino-4-fluorophenyl)-2-methoxyacetamide” likely refers to a compound that contains an amine group (-NH2), a fluorine atom, and a methoxyacetamide group. The exact properties of this compound would depend on its specific structure .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 3-amino-4-fluorophenyl derivative with a methoxyacetyl chloride or a similar acylating agent . The exact conditions and reagents would depend on the specific requirements of the reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure. The amine group might be expected to participate in reactions such as acylation or alkylation . The fluorine atom might be involved in reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by experimental measurements .

Scientific Research Applications

Toxicity and Diagnostic Applications

Fluorophores, including compounds structurally related to N-(3-Amino-4-fluorophenyl)-2-methoxyacetamide, have potential applications in molecular imaging for cancer diagnosis. These compounds, due to their fluorescent properties, can be used in optical imaging to detect cancer in vivo using relatively inexpensive equipment. The review by Alford et al. (2009) discusses the toxicity of 19 widely used fluorophores and their safe administration for patient diagnosis, highlighting the importance of evaluating fluorophore conjugates' safety and efficacy in imaging applications (Alford et al., 2009).

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics and pharmacodynamics of compounds similar to N-(3-Amino-4-fluorophenyl)-2-methoxyacetamide is crucial for their therapeutic application. Peltoniemi et al. (2016) provide a comprehensive review of ketamine, which shares functional similarities with N-(3-Amino-4-fluorophenyl)-2-methoxyacetamide, focusing on its clinical pharmacokinetics, pharmacodynamics, and its use in anesthesia and pain therapy. This review underscores the importance of drug metabolism and potential interactions, which are critical for the safe and effective use of these compounds (Peltoniemi et al., 2016).

Novel Psychoactive Substances and Their Effects

Compounds like N-(3-Amino-4-fluorophenyl)-2-methoxyacetamide, due to their psychoactive properties, can be classified under new psychoactive substances (NPS). Zanda et al. (2016) review the serious adverse pharmacological effects of methoxetamine, a novel psychoactive substance with structural similarities, highlighting the need for a thorough understanding of these compounds' pharmacological profiles to mitigate health risks associated with their recreational use (Zanda et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, its mechanism of action would involve interaction with a biological target, such as a protein or an enzyme .

Safety and Hazards

The safety and hazards associated with this compound would be determined by standard tests. These might include tests for toxicity, flammability, and environmental impact .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. These might include further studies to optimize its synthesis, to explore its reactivity, or to investigate its potential uses .

properties

IUPAC Name

N-(3-amino-4-fluorophenyl)-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O2/c1-14-5-9(13)12-6-2-3-7(10)8(11)4-6/h2-4H,5,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFFPWRPAQGFDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC(=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Amino-4-fluorophenyl)-2-methoxyacetamide
Reactant of Route 2
Reactant of Route 2
N-(3-Amino-4-fluorophenyl)-2-methoxyacetamide
Reactant of Route 3
Reactant of Route 3
N-(3-Amino-4-fluorophenyl)-2-methoxyacetamide
Reactant of Route 4
Reactant of Route 4
N-(3-Amino-4-fluorophenyl)-2-methoxyacetamide
Reactant of Route 5
N-(3-Amino-4-fluorophenyl)-2-methoxyacetamide
Reactant of Route 6
Reactant of Route 6
N-(3-Amino-4-fluorophenyl)-2-methoxyacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.